molecular formula C13H15NO3 B061311 Methyl 3-(2-oxopiperidin-1-yl)benzoate CAS No. 168162-28-5

Methyl 3-(2-oxopiperidin-1-yl)benzoate

Cat. No.: B061311
CAS No.: 168162-28-5
M. Wt: 233.26 g/mol
InChI Key: WBIOFNUPQLMBOK-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxopiperidin-1-yl)benzoate is a chemical compound with the molecular formula C13H15NO3 It is a derivative of benzoic acid and piperidine, featuring a piperidinone ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxopiperidin-1-yl)benzoate typically involves the reaction of 3-aminobenzoic acid with methyl 2-oxopiperidine-1-carboxylate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxopiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidinone moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives and piperidinone ketones.

    Reduction: Alcohol derivatives of the ester and ketone groups.

    Substitution: Various substituted benzoates and piperidinones.

Scientific Research Applications

Methyl 3-(2-oxopiperidin-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-oxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinone ring can mimic natural substrates, allowing the compound to inhibit or activate biological pathways. The ester group may also play a role in the compound’s bioavailability and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-oxopyrrolidin-1-yl)benzoate: Similar structure but with a pyrrolidinone ring instead of a piperidinone ring.

    Ethyl 3-(2-oxopiperidin-1-yl)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-(2-oxopiperidin-1-yl)benzoate: Similar structure but with the piperidinone ring attached at the 4-position of the benzoate ring.

Uniqueness

Methyl 3-(2-oxopiperidin-1-yl)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinone ring and the ester group provides a versatile scaffold for further functionalization and optimization in various applications.

Properties

IUPAC Name

methyl 3-(2-oxopiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)10-5-4-6-11(9-10)14-8-3-2-7-12(14)15/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIOFNUPQLMBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50443448
Record name Methyl 3-(2-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168162-28-5
Record name Methyl 3-(2-oxopiperidin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50443448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The bromide of Example 36 (1.50 g, 4.88 mmol) was taken up in dry DMF (40 ml) and treated with NaH (160 mg, 80% disp. in oil) at 0° C. The mixture was stirred at r.t. under nitrogen for 10 min, then KI (80 mg) added and the mixture heated at 70° C. for 4 h. The mixture was evaporated and partitioned between EtOAc and 1M HCl. The organic portion was washed with 5% KHCO3 and brine, filtered (Whatman® 1 PS, phase separator) and evaporated. The residue was chromatographed (eluant 2% MeOH in EtOAc) to provide a colourless oil (640 mg, 56%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Yield
56%

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